molecular formula C10H8N2 B2630343 2-ethynyl-1-methyl-1H-1,3-benzodiazole CAS No. 32545-01-0

2-ethynyl-1-methyl-1H-1,3-benzodiazole

Cat. No. B2630343
CAS RN: 32545-01-0
M. Wt: 156.188
InChI Key: CPNOLRCHNQZMKO-UHFFFAOYSA-N
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Description

“2-ethynyl-1-methyl-1H-1,3-benzodiazole” is an organic compound with the molecular formula C10H8N2 . It has a molecular weight of 156.18 g/mol . This compound is a versatile chemical compound used in various scientific research applications. It offers opportunities for studying molecular interactions and developing novel materials for industries such as pharmaceuticals and electronics.


Molecular Structure Analysis

The molecular structure of “2-ethynyl-1-methyl-1H-1,3-benzodiazole” is characterized by a benzimidazole ring fused with an ethynyl group . The InChI string representation of the molecule is InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9 (8)12 (10)2/h1,4-7H,2H3 . The Canonical SMILES representation is CN1C2=CC=CC=C2N=C1C#C .


Chemical Reactions Analysis

While specific chemical reactions involving “2-ethynyl-1-methyl-1H-1,3-benzodiazole” are not available, it’s known that benzimidazole-based compounds incorporating ethynyl moiety have shown exceptional acetylene transfer ability onto stabilized enolates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethynyl-1-methyl-1H-1,3-benzodiazole” include a molecular weight of 156.18 g/mol, a XLogP3-AA value of 1.7, and a topological polar surface area of 17.8 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 156.068748264 g/mol .

Scientific Research Applications

Crystal Structure and Synthesis

  • The study by Zhengyi Li et al. (2015) on the crystal structure of azilsartan methyl ester highlights the importance of cyclization reactions in developing pharmaceutical compounds with complex structures, including those related to benzodiazole derivatives (Li et al., 2015).

Antifungal and Antimicrobial Activities

  • Research by M. P. Toraskar et al. (2009) on the synthesis and antifungal activity of azetidinones derived from benzotriazole indicates the potential for designing new antimicrobial agents based on modifications of the benzotriazole core, which is structurally related to benzodiazoles (Toraskar et al., 2009).

Environmental Fate and Biotransformation

  • A study by Sebastian Huntscha et al. (2014) explored the biotransformation of benzotriazoles, revealing pathways relevant to understanding the environmental behavior of related compounds, including benzodiazoles (Huntscha et al., 2014).

Novel Synthetic Methods

  • The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives by Manoj N. Bhoi et al. (2016) showcases advanced methodologies for constructing heterocyclic compounds that could be applicable to synthesizing variants of benzodiazoles (Bhoi et al., 2016).

Human Exposure and Toxicology

  • Studies on the detection of benzotriazoles and benzothiazoles in human urine by Alexandros G. Asimakopoulos et al. (2013) provide insights into human exposure to these compounds, which is crucial for assessing the safety of related chemicals, including benzodiazoles (Asimakopoulos et al., 2013).

properties

IUPAC Name

2-ethynyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOLRCHNQZMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethynyl-1-methyl-1H-1,3-benzodiazole

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